molecular formula C8H12O B8422926 2-Propylidenecyclopentanone CAS No. 40564-10-1

2-Propylidenecyclopentanone

Cat. No. B8422926
Key on ui cas rn: 40564-10-1
M. Wt: 124.18 g/mol
InChI Key: RBBXMNMQOGQFMV-QPJJXVBHSA-N
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Patent
US04206089

Procedure details

The procedure of Example 1 is repeated with 19.5 g (0.16 mol) of propylidene cyclopentanone, 0.46 g (0.02 g-atom) of sodium, 21 g (0.18 mol) of methyl acetoacetate and 100 ml of methanol. Fractional distillation yields 14 g (bp 95°-102° C. at 0.5 mm) of 5-ethylbicyclo [4.3.0.] non-1-en-3-one having the structure: ##STR8##
Name
propylidene cyclopentanone
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[C:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])[CH2:2]C.[Na].[C:11](OC)(=O)[CH2:12]C(C)=O>CO>[CH2:11]=[CH:12][C:5](=[O:9])[CH2:6][CH2:7][CH2:8][CH2:4][CH2:1][CH3:2] |^1:9|

Inputs

Step One
Name
propylidene cyclopentanone
Quantity
19.5 g
Type
reactant
Smiles
C(CC)=C1C(CCC1)=O
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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